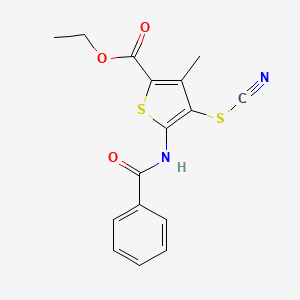

Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZILEBMOPZEPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, where benzoyl chloride reacts with an amine derivative of the thiophene ring.

Thiocyanation: The thiocyanate group is introduced by reacting the thiophene derivative with thiocyanogen or a thiocyanate salt under appropriate conditions.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can target the thiocyanate group, converting it to an amine or other derivatives.

Substitution: The benzamido and thiocyanate groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The benzamido and thiocyanate groups are known to interact with biological targets, suggesting possible uses in drug design for conditions such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the production of advanced materials, such as conductive polymers or specialty coatings, due to its aromatic and sulfur-containing structure.

Mechanism of Action

The mechanism of action of Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations:

Substituent Effects on Bioactivity: The benzamido group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to the acetyl group in ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate, which demonstrated confirmed antimicrobial activity .

Electronic and Solubility Properties: The ethyl carboxylate group in all derivatives improves solubility in polar aprotic solvents. The chlorophenyl substituent in ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate likely increases hydrophobicity, affecting membrane permeability .

Synthetic Accessibility: The target compound’s thiocyanate group may require specialized reagents (e.g., KSCN or thiocyanogen) for introduction, complicating synthesis compared to derivatives with simpler substituents like amino or acetyl groups .

Biological Activity

Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiophene ring substituted with various functional groups. Its IUPAC name is this compound. The molecular formula is , and it has a molecular weight of 302.36 g/mol.

Antimicrobial Properties

Research indicates that thiophene derivatives possess significant antimicrobial activity. A study demonstrated that compounds similar to this compound exhibited potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related study found that thiophene derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest in the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : The presence of the benzamido group suggests potential interactions with cellular receptors, possibly modulating signal transduction pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study: Anticancer Efficacy

A notable case study involved the treatment of MCF-7 breast cancer cells with this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 population, confirming cell death through apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.